molecular formula C10H18O3 B13646371 2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid

2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid

Cat. No.: B13646371
M. Wt: 186.25 g/mol
InChI Key: QLDMQEAMJSIQIK-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid is a cyclohexane-derived carboxylic acid characterized by a hydroxyl group at the 1-position and methyl substituents at the 3- and 5-positions on the cyclohexyl ring.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(1-hydroxy-3,5-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H18O3/c1-7-3-8(2)5-10(13,4-7)6-9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12)

InChI Key

QLDMQEAMJSIQIK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(CC(=O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid typically involves the reaction of 1-hydroxy-3,5-dimethylcyclohexane with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetic acid groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through modulation of enzymatic activity or interaction with cellular receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on two structurally distinct compounds: caffeic acid (3,4-dihydroxybenzeneacrylic acid) and 2-ethylhexyl [[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]acetate.

Structural and Functional Group Analysis

Compound Name Core Structure Functional Groups Key Substituents
2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid Cyclohexane ring Carboxylic acid, hydroxyl 3,5-dimethylcyclohexyl
Caffeic acid Benzene ring Carboxylic acid, two hydroxyl groups 3,4-dihydroxybenzene, propenoic acid chain
2-Ethylhexyl [[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]acetate Benzene ring Ester, thioether, hydroxyl 3,5-di-tert-butyl, ethylhexyl ester chain
  • Cyclohexane vs. Benzene Rings: The target compound’s cyclohexane ring may confer greater conformational flexibility compared to the aromatic rings of caffeic acid and the ethylhexyl ester. This could reduce aromatic interactions but enhance solubility in nonpolar environments.
  • Functional Groups : The carboxylic acid group in the target compound and caffeic acid contrasts with the ester and thioether groups in the ethylhexyl ester. Carboxylic acids typically exhibit higher polarity and acidity compared to esters.

Physicochemical Properties (Inferred)

Property Target Compound Caffeic Acid Ethylhexyl Ester
Solubility Moderate (polar solvents) High (water, ethanol) Low (nonpolar solvents)
Acidity (pKa) ~4–5 (carboxylic acid) ~4.6 (carboxylic acid), 8–10 (phenolic) Non-acidic (ester)
Thermal Stability High (alicyclic structure) Moderate (prone to oxidation) High (hindered phenol)

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